molecular formula C6H8O4 B078462 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid CAS No. 13279-88-4

2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid

Cat. No. B078462
CAS RN: 13279-88-4
M. Wt: 144.12 g/mol
InChI Key: IRRAJLZEAOBJIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid involves multiple steps, including chlorine-addition, cyclopropanation reaction, Krapcho decarboxylation, and demethylation processes, yielding high total yields under mild reaction conditions with conveniently available reagents (Lu Xin-y, 2013). Such methods provide a potential route for the large-scale syntheses of cyclopropane-carboxylic acid derivatives.

Molecular Structure Analysis

The molecular structure of cyclopropane-1-carboxylic acid derivatives, including 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid, is characterized by X-ray crystal structure analysis, showing that the cyclopropane rings possess Z-configuration and that the carbonyl oxygen of the methoxycarbonyl moiety adopts a synperiplanar conformation with respect to the midpoint of the distal bond of the cyclopropane ring (M. Cetina et al., 2004).

Chemical Reactions and Properties

The reactivity and transformation of cyclopropane-1-carboxylic acid derivatives can be influenced significantly by their structural configuration. For instance, one-electron oxidation of derivatives leads to the formation of radical cations or radical zwitterions, undergoing decarboxylation as a side-chain fragmentation pathway. The rate of these reactions can vary based on structural effects and pH (M. Bietti & A. Capone, 2008).

Physical Properties Analysis

The study of physical properties, such as solubility, melting point, and crystalline structure, is crucial for understanding the behavior of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid and its derivatives. These properties are often determined using techniques like differential scanning calorimetry (DSC) and thermal gravimetric analysis (TGA), although specific studies on these aspects were not directly found in the searched papers.

Chemical Properties Analysis

The chemical properties of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid, including reactivity, stability, and functional group reactions, are pivotal for its application in synthesis and material development. The esterification reactions, polymerization potential, and radical reactivity offer insights into its versatility in chemical synthesis (N. Moszner et al., 1999).

Scientific Research Applications

  • Synthesis of Novel Derivatives : This compound has been utilized in the synthesis of novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid, showing potential in medicinal chemistry (Cetina et al., 2004).

  • Flavor and Fragrance Industry : It's been involved in the synthesis of new tobacco flavors, like 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic acid, showcasing its application in the flavor and fragrance industry (Lu Xin-y, 2013).

  • Polymer Science : This compound is used in the synthesis and radical polymerization of bi- and trifunctional 2-vinylcyclopropanes, leading to the production of crosslinked polymers, which are important in materials science and engineering (Moszner et al., 1997).

  • Chemical Reactions Study : It has been used in studies to understand the reaction of electron-deficient cyclopropane derivatives with various reagents, contributing to the fundamental understanding of chemical reaction mechanisms (Chen et al., 2005).

  • Pharmaceutical Synthesis : This compound plays a role in the synthesis of pharmaceuticals, such as N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, indicating its relevance in drug development (Zhou et al., 2021).

  • Material Science Applications : The compound is used in the polymerization of cyclic monomers, contributing to the development of new materials with specific properties (Moszner et al., 1999).

  • Carbene Chemistry : It's involved in the study of carbene chemistry, especially in understanding the effect of neighboring carboxylate groups on arylcarbene reactivity, which is critical in organic synthesis (Tomioka et al., 1985).

  • Synthesis of Optically Active Compounds : This compound is utilized in the synthesis of optically active compounds, like 2,3-methanopipecolic acid, which has implications in the field of chiral chemistry (Matsumura et al., 2000).

Safety And Hazards

The compound has hazard statements H315, H318, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-methoxycarbonylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-10-6(9)4-2-3(4)5(7)8/h3-4H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRAJLZEAOBJIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid

Synthesis routes and methods

Procedure details

3-Oxabicyclo[3.1.0]hexane-2,4-dione (766 mg) was added to methanol (10 mL) at 0° C. After addition of triethylamine (0.953 mL), the mixture was stirred at room temperature for 1 hr. The solvent was evaporated. The residue was dissolved in ethyl acetate, washed with 1 N hydrochloric acid and brine, dried over magnesium sulfate and concentrated in vacuo to give the title compound (460 mg) as a colorless oil.
Quantity
766 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.953 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid
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2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid
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2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid
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2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid
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2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid
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2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid

Citations

For This Compound
2
Citations
C Bolm, I Schiffers, CL Dinter… - The Journal of organic …, 2000 - ACS Publications
… (1R,2S)-cis-2-Methoxycarbonyl-cyclopropane-1-carboxylic acid (16) was obtained from the … (1S,2R)-cis-2-Methoxycarbonyl-cyclopropane-1-carboxylic acid (ent-16) was obtained from …
Number of citations: 219 pubs.acs.org
M Munck af Rosenschöld… - Journal of Medicinal …, 2019 - ACS Publications
While bronchodilators and inhaled corticosteroids are the mainstay of asthma treatment, up to 50% of asthmatics remain uncontrolled. Many studies show that the cysteinyl leukotriene …
Number of citations: 16 pubs.acs.org

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